

Navigating the Landscape of Brominated Dimethyl Heterocycles: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylpyridazine

Cat. No.: B12940276

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A Note to the Researcher: Initial inquiries for "**4-Bromo-3,5-dimethylpyridazine**" did not yield a corresponding entry in established chemical databases. This suggests the compound may be novel, not yet synthesized, or sparsely documented in publicly accessible literature. In the spirit of scientific exploration and to provide a valuable resource, this guide will focus on a closely related and well-characterized analogue, 4-Bromo-3,5-dimethylpyridine. We will also explore the broader context of the pyridazine scaffold in medicinal chemistry.

Part 1: In-Depth Technical Profile of 4-Bromo-3,5-dimethylpyridine

4-Bromo-3,5-dimethylpyridine is a versatile heterocyclic building block with significant applications in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.^[1] Its unique substitution pattern—a bromine atom flanked by two methyl groups on a pyridine ring—imparts specific reactivity and steric properties that are advantageous in targeted chemical synthesis.

Identifiers and Chemical Properties

Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 4-Bromo-3,5-dimethylpyridine.

Identifier	Value	Source
CAS Number	201286-65-9	[1][2][3]
IUPAC Name	4-bromo-3,5-dimethylpyridine	[3]
Molecular Formula	C ₇ H ₈ BrN	[3]
Molecular Weight	186.05 g/mol	[3]
Canonical SMILES	CC1=CN=CC(=C1Br)C	[3]
InChI	InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3	[3]
InChIKey	HYZVAVYBDNKXDG-UHFFFAOYSA-N	[3]

A summary of its physical and chemical properties is provided below.

Property	Value	Source
Appearance	Off-white to light yellow solid or solid-liquid mixture	[1][2]
Boiling Point (Predicted)	235.5 ± 35.0 °C	[2]
Density (Predicted)	1.415 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.81 ± 0.10	[2]

Safety and Handling

Understanding the hazard profile of a chemical is crucial for safe laboratory practice. 4-Bromo-3,5-dimethylpyridine is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H318/H319: Causes serious eye damage/irritation.[3]

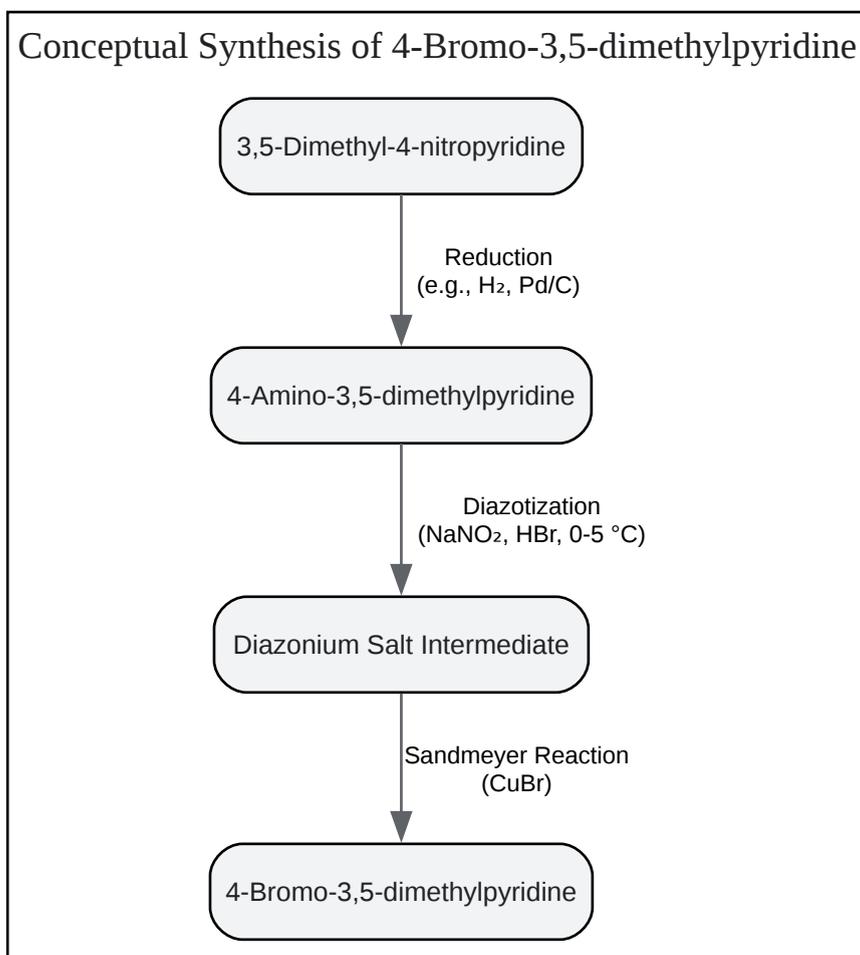
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Part 2: Synthesis and Reactivity

While specific synthesis protocols for 4-Bromo-3,5-dimethylpyridine were not detailed in the provided search results, a general understanding of pyridine chemistry allows for the postulation of a logical synthetic approach. A common method for the synthesis of brominated pyridines involves the Sandmeyer reaction, starting from an amino-substituted precursor.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of 4-Bromo-3,5-dimethylpyridine.

Part 3: The Pyridazine Scaffold in Medicinal Chemistry

Although specific information on **4-Bromo-3,5-dimethylpyridazine** is scarce, the pyridazine core is a well-established and important pharmacophore in drug discovery.^[4] Pyridazine derivatives have been investigated for a wide range of biological activities.

Biological Significance of Pyridazines

The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties to the pyridazine system.^[4] This influences its ability to participate in

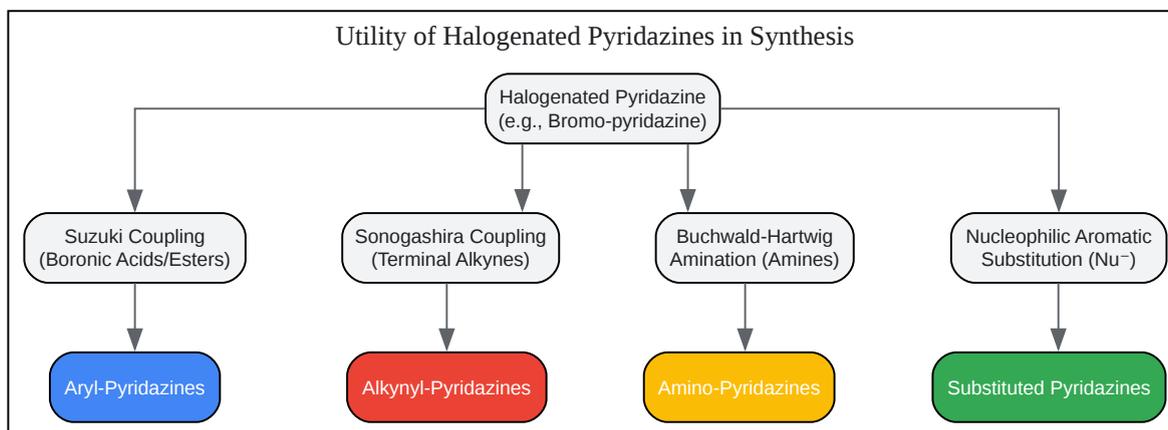
hydrogen bonding and other non-covalent interactions with biological targets. The pyridazine scaffold is found in molecules with diverse therapeutic applications, including:

- Antihypertensive agents
- Anticancer therapeutics
- Antimicrobial compounds
- Anti-inflammatory drugs
- Anticonvulsant agents

The continued exploration of substituted pyridazines is an active area of research in the quest for novel and more effective therapeutic agents.[5][6]

Reactivity of Halogenated Pyridazines

Halogenated pyridazines are particularly valuable intermediates in medicinal chemistry. The halogen atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic modification of the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions, a common strategy for introducing amine, ether, and thioether linkages.[4]



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Caption: Common synthetic transformations of halogenated pyridazines.

Conclusion

While the specific compound **4-Bromo-3,5-dimethylpyridazine** remains elusive in the current body of chemical literature, its pyridine analogue, 4-Bromo-3,5-dimethylpyridine, serves as a valuable and well-documented building block in chemical synthesis. The broader family of pyridazine-containing molecules continues to be a fertile ground for the discovery of new medicines. The principles of heterocyclic chemistry and the versatile reactivity of halogenated scaffolds provide a robust framework for the future synthesis and investigation of novel pyridazine derivatives, which may one day include the title compound of this inquiry.

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